REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[CH:13]([C:15]1[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=1)=[O:14].[Li]C1C=CC=CN=1>CCOCC>[OH:14][CH:13]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)[C:15]1[CH:16]=[CH:17][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:23][CH:24]=1
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Name
|
|
Quantity
|
10.6 mL
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Type
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reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
93.8 mL
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Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
1.2 L
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Type
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solvent
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Smiles
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CCOCC
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Name
|
hexanes
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Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
24.62 g
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Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Li]C1=NC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The turbid yellow solution was stirred at -78° C. for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was continually stirred at -78° C. for 2 h and at room temperature for 2 more h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 400 mL of brine and 200 mL of H2O
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with 3×1.0 L of CH2Cl2
|
Type
|
ADDITION
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Details
|
To the combined organic layer was added 200 mL of MeOH
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the product which
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
This was then dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from MeOH
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C1=CC=C(C(=O)OC)C=C1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.24 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |